molecular formula C9H19N3O B1405113 9-Azido-1-nonanol CAS No. 57395-47-8

9-Azido-1-nonanol

Cat. No. B1405113
CAS RN: 57395-47-8
M. Wt: 185.27 g/mol
InChI Key: IGMDLSJNBAFUCK-UHFFFAOYSA-N
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Description

9-Azido-1-nonanol is an organic compound that contains an azide functional group . It has a molecular formula of C9H19N3O and an average mass of 185.267 Da . It is commonly used as a primary alcohol in organic synthesis.


Synthesis Analysis

The synthesis of 9-Azido-1-nonanol can be achieved through various methods. One common method involves the reaction of 1-nonanol with sodium azide. Another method involves the displacement of halides by azide as a pseudohalide . Aliphatic alcohols can also give azides via a variant of the Mitsunobu reaction, with the use of hydrazoic acid .


Molecular Structure Analysis

The molecular structure of 9-Azido-1-nonanol consists of a nonanol (nine carbon alcohol) backbone with an azide functional group attached to the ninth carbon . The azide group consists of three nitrogen atoms in a linear arrangement, with a net negative charge shared over the three atoms .


Chemical Reactions Analysis

9-Azido-1-nonanol, like other azides, exhibits interesting reactivity. Azides are precursors to amines and are popular for their participation in the “click reaction” between an azide and an alkyne, and in Staudinger ligation . These reactions are generally quite reliable, making azides useful in combinatorial chemistry .


Physical And Chemical Properties Analysis

9-Azido-1-nonanol has several notable physical and chemical properties. It has a high polarity due to the presence of the azide group and the alcohol group . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 9 freely rotating bonds .

Scientific Research Applications

1. Protein Structure and Dynamics

One significant application of azido-bearing compounds, similar to 9-Azido-1-nonanol, is in the study of protein structure and dynamics. Azidohomoalanine (Aha), an azido-bearing nonnatural amino acid, has been utilized as a high-sensitivity probe for investigating protein structure, folding, and electrostatic effects. The incorporation of Aha into proteins, achieved through expression systems or solid-phase peptide synthesis, allows for detailed spectroscopic analysis of protein conformations. This method is particularly beneficial in understanding the native state structural variations and the electrostatic effects in proteins (Taskent-Sezgin et al., 2010).

2. Crystal Structure Analysis

Another application is found in the structural analysis of compounds like 9-Azidoacridine, where the crystal structure is determined using X-ray analysis. This includes studying the orientation of azido groups and their effects on the overall molecular structure. Such analysis is essential in understanding the electronic and steric effects that influence the behavior and stability of azido compounds (Budyka et al., 2006).

3. Photoaffinity Labeling

Azido compounds are also used in photoaffinity labeling, a technique applied to study protein interactions and enzyme active sites. For example, 9-Amino-3-azido-7-methoxyacridine, an azido analogue, has been employed for labeling submitochondrial membranes, offering insights into the interactions within the membrane components and the changes induced upon energization (Kopacz et al., 1985).

4. Magnetic Material Studies

Azido groups are significant in the construction of magnetic materials, contributing to the study of magnetochemistry. Azido metal compounds have been explored for their diverse magnetic behaviors, including ferromagnetism, antiferromagnetism, and paramagnetism. These studies help in understanding the magneto-structural correlations in such compounds, providing insights into their potential applications in magnetic materials (Zeng et al., 2009).

Safety And Hazards

9-Azido-1-nonanol, like other azides, can be hazardous. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions for the use of 9-Azido-1-nonanol could involve its use in the synthesis of a variety of chemicals. Fine-tuning of the reaction selectivity may enable the preparation of a desired product to a high conversion . Furthermore, the discovery of Cu-catalysed (3+2)-cycloadditions between organic azides and terminal alkynes has opened up new possibilities for the use of azides in organic synthesis .

properties

IUPAC Name

9-azidononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDLSJNBAFUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=[N+]=[N-])CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azido-1-nonanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Zorn, M Malkoch, A Carlmark… - Polymer …, 2011 - pubs.rsc.org
The combination of dendrons and high temperature acrylatepolymerization represents a viable route to form dendronized macromonomers. Dendronized acrylates based on 2,2-bis(…
Number of citations: 19 pubs.rsc.org
A Capretta - 1992 - macsphere.mcmaster.ca
In an effort to investigate the magnetic effects exerted by the heterobases found in ribo- and deoxyribonucleic acids, work has been directed towards the synthesis of purine and …
Number of citations: 3 macsphere.mcmaster.ca

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